molecular formula C18H34N4O6S2 B11567014 1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]

1,1'-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea]

Katalognummer: B11567014
Molekulargewicht: 466.6 g/mol
InChI-Schlüssel: KLMIISSILSOURX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] is a complex organic compound characterized by its unique structure, which includes a hexane backbone and two urea groups attached to 3-methyl-1,1-dioxidotetrahydrothiophenyl moieties

Vorbereitungsmethoden

The synthesis of 1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] typically involves the reaction of hexane-1,6-diamine with 3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

Analyse Chemischer Reaktionen

1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the sulfone groups back to sulfides.

    Substitution: The urea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism by which 1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The urea groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,1’-Hexane-1,6-diylbis[3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea] include:

    1,1’-Hexane-1,6-diylbis[3-phenylurea]: Differing by the substitution of phenyl groups instead of 3-methyl-1,1-dioxidotetrahydrothiophenyl groups.

    1,1’-Hexane-1,6-diylbis[3-(3,3,5-trimethylcyclohexyl)urea]: Featuring trimethylcyclohexyl groups instead of 3-methyl-1,1-dioxidotetrahydrothiophenyl groups.

    1,1’-Hexane-1,6-diylbis[3-(2-furylmethyl)urea]: Incorporating furylmethyl groups instead of 3-methyl-1,1-dioxidotetrahydrothiophenyl groups

Eigenschaften

Molekularformel

C18H34N4O6S2

Molekulargewicht

466.6 g/mol

IUPAC-Name

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-[6-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoylamino]hexyl]urea

InChI

InChI=1S/C18H34N4O6S2/c1-17(7-11-29(25,26)13-17)21-15(23)19-9-5-3-4-6-10-20-16(24)22-18(2)8-12-30(27,28)14-18/h3-14H2,1-2H3,(H2,19,21,23)(H2,20,22,24)

InChI-Schlüssel

KLMIISSILSOURX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCS(=O)(=O)C1)NC(=O)NCCCCCCNC(=O)NC2(CCS(=O)(=O)C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.